methyl 2-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoate
Overview
Description
Methyl 2-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoate is a useful research compound. Its molecular formula is C15H14N2O6S and its molecular weight is 350.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.05725734 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Optically Active α-Amino Acid Derivatives
Foresti et al. (2003) detailed a method for preparing optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes under anhydrous conditions using benzenesulfinic acid. These sulfones, under basic conditions, generate N-acylimines that react with sodium methanenitronate to produce nitro adducts with high anti diastereoselectivity. The resulting nitro derivatives can be transformed into optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, serving as vital building blocks for biologically active compounds. This demonstrates the compound's role in synthesizing complex molecules with potential applications in drug development and biochemistry (Foresti et al., 2003).
Cyclization Reactions
Ukrainets et al. (2014) explored the cyclization of a closely related compound, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, in the presence of bases, which led to the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This highlights the compound's utility in cyclization reactions, providing insights into the synthesis of quinoline derivatives with potential pharmacological activities (Ukrainets et al., 2014).
Molecular Structure Analysis
Kucsman et al. (1984) conducted an X-ray diffraction study on similar sulfone and sulphilimine compounds, including methyl 2-(2-nitrophenylthio)benzoate, to investigate intramolecular sulphur(IV)-oxygen interaction. Their findings contribute to understanding the molecular geometry and interactions within these compounds, which is crucial for designing molecules with desired chemical properties and reactivities (Kucsman et al., 1984).
Properties
IUPAC Name |
methyl 2-methyl-3-[(4-nitrophenyl)sulfonylamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-10-13(15(18)23-2)4-3-5-14(10)16-24(21,22)12-8-6-11(7-9-12)17(19)20/h3-9,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZRIIWESOUGGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.